![molecular formula C21H16ClN3O4S B2875144 3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 687580-87-6](/img/no-structure.png)

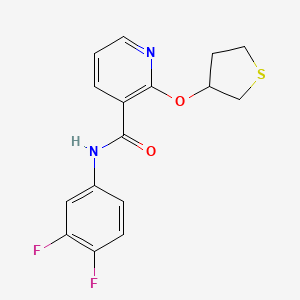

3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

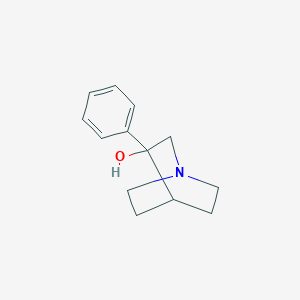

The compound “3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimidine derivative . Pyrimidine derivatives have been reported to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves the reaction of a pyrazolone derivative with some electrophilic and nucleophilic reagents . The starting material, a pyrazolone derivative, is synthesized from acylation of pyrazolone with acetyl chloride in acetic anhydride and sodium acetate under reflux .Molecular Structure Analysis

The molecular structure of similar pyrimidine derivatives was confirmed by elemental analyses and spectral data . The synthesized pyrimidine derivatives contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar pyrimidine derivatives include cyclocondensation of a pyrazolone derivative with active methylene .科学的研究の応用

Structural Characterization and Synthesis

Thieno[2,3-d]pyrimidine derivatives have been synthesized and characterized, highlighting their structural complexity and potential for further modification. These compounds typically crystallize in specific forms and demonstrate unique molecular interactions, such as hydrogen bonding, which could be critical for their biological activity or material properties (Low et al., 2004). Synthesis routes have been explored to create various substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, showcasing the chemical versatility and potential for targeted applications in drug development or material science (Hirota et al., 1990).

Biological Activities

Several studies have focused on the biological activities of thieno[2,3-d]pyrimidine derivatives. These compounds have been investigated for their potential urease inhibition properties, suggesting applications in treating diseases where urease activity is a factor (Rauf et al., 2010). Furthermore, the antitumor activities of specific derivatives highlight the therapeutic potential of these compounds against various cancer types (Grivsky et al., 1980).

Chemical Properties and Reactions

The chemical reactivity and properties of thieno[2,3-d]pyrimidine derivatives have been a subject of interest. For instance, the synthesis and characterization of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones through water-based reactions indicate environmentally friendly methodologies for creating these compounds, with implications for green chemistry (Shaabani et al., 2002).

将来の方向性

The future directions for research on this compound could involve further exploration of its pharmacological activities, optimization of its synthesis process, and investigation of its mechanism of action. The compound could also be tested against various microorganisms and human cancer cell lines .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2,4-dimethylthiophene-3-carboxylic acid to form 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. This intermediate is then reacted with 4-nitrobenzyl bromide to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2,4-dimethylthiophene-3-carboxylic acid", "4-nitrobenzyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2,4-dimethylthiophene-3-carboxylic acid in the presence of a base such as potassium carbonate to form 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Reaction of 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate to form 3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS番号 |

687580-87-6 |

分子式 |

C21H16ClN3O4S |

分子量 |

441.89 |

IUPAC名 |

3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H16ClN3O4S/c1-12-13(2)30-20-18(12)19(26)24(16-9-5-15(22)6-10-16)21(27)23(20)11-14-3-7-17(8-4-14)25(28)29/h3-10H,11H2,1-2H3 |

InChIキー |

OVKVGZCBQNCSBZ-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2875061.png)

![Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2875063.png)

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one](/img/structure/B2875064.png)

![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875070.png)

![tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B2875072.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2875075.png)

![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B2875077.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2875078.png)

![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2875081.png)